Elacestrant is classified as a selective estrogen receptor degrader (SERD) and a selective estrogen receptor modulator (SERM). [] It functions by binding to the estrogen receptor (ER), a protein found in approximately 70% of breast cancers. [] This binding interaction makes Elacestrant a valuable tool in scientific research, particularly in the field of oncology. Elacestrant's ability to degrade ER and modulate its signaling pathways makes it a promising agent for studying endocrine-resistant breast cancer, including cases with ESR1 mutations. []
Mechanism of Action
Elacestrant exhibits a dual mechanism of action, acting as both a SERD and a SERM depending on its concentration. [] At higher doses, Elacestrant primarily functions as a SERD. It binds to the ER and induces a conformational change leading to the receptor's degradation via the ubiquitin-proteasome pathway. [, , , ] This degradation effectively inhibits ER-mediated signaling pathways, ultimately suppressing the growth and survival of ER-expressing cancer cells. [, , , ] At lower doses, Elacestrant can act as a SERM, exhibiting estrogen-like effects in specific tissues, such as reducing hot flashes and protecting against bone loss. []
Physical and Chemical Properties Analysis
Oral Bioavailability: Elacestrant is noted for its oral bioavailability, contrasting with the intramuscular administration of fulvestrant. [, , , , , , , , , ]
Blood-Brain Barrier Permeability: Elacestrant demonstrates the ability to cross the blood-brain barrier, making it a potential therapeutic option for breast cancer brain metastases. [, ]
Applications
Preclinical Studies:
Elacestrant significantly inhibits tumor growth in various ER+ breast cancer models, including patient-derived xenografts (PDX). [, , , ]
It demonstrates efficacy against models harboring ESR1 mutations, a known mechanism of resistance to standard endocrine therapies. [, , , , ]
Elacestrant shows potential as a combination therapy with other targeted agents like palbociclib, everolimus, and alpelisib, enhancing antitumor activity. [, , , ]
Clinical Studies:
Elacestrant demonstrated positive results in the Phase III EMERALD trial, showing improved progression-free survival compared to standard endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer, particularly those with ESR1 mutations. [, , , , , , , , , ]
It exhibits activity in heavily pretreated patients, including those with prior CDK4/6 inhibitor and fulvestrant exposure. [, , , , , ]
Ongoing trials are exploring its efficacy in various clinical settings, including early-stage breast cancer, combination therapies, and brain metastasis. [, , , ]
Future Directions
Optimizing Combination Therapies: Investigating its efficacy in combination with other targeted agents to overcome resistance mechanisms and enhance antitumor activity. [, , , , , , ]
Exploring Early-Stage Breast Cancer: Evaluating its potential as neoadjuvant or adjuvant therapy in early-stage ER+ breast cancer. [, ]
Targeting Brain Metastases: Further exploring its ability to cross the blood-brain barrier and its efficacy in treating brain metastases. [, ]
Biomarker Development: Identifying predictive biomarkers for response to Elacestrant to personalize treatment strategies. [, , ]
Related Compounds
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as an ER antagonist, inducing a conformational change in the receptor that leads to its ubiquitination and degradation through the proteasomal pathway [, , , , , ].
Relevance: As the only approved SERD prior to elacestrant, fulvestrant serves as a critical comparator for elacestrant's efficacy and properties [, , , ]. While both compounds target and degrade ER, elacestrant offers the advantage of oral bioavailability, overcoming the limitations of fulvestrant's intramuscular administration and pharmacokinetic profile [, , , ]. Several studies highlighted elacestrant's efficacy in preclinical models resistant to fulvestrant, particularly those harboring ESR1 mutations [, , , ].
Palbociclib
Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 inhibitor (CDK4/6i) used in combination with endocrine therapies for treating ER+ breast cancer [, , , , , , ]. CDK4/6 inhibitors block cell cycle progression, enhancing the effects of endocrine therapies.
Relevance: Studies demonstrated the synergistic antitumor activity of elacestrant when combined with palbociclib in preclinical models [, ]. This combination showed efficacy in both in vitro and in vivo settings, including models with acquired resistance to palbociclib or harboring ESR1 mutations [, ]. This combination represents a potential therapeutic strategy for overcoming endocrine resistance in ER+ breast cancer.
Everolimus
Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) pathway, a key signaling pathway involved in cell growth and proliferation [, , ]. Everolimus is used in combination with endocrine therapies to treat ER+ breast cancer.
Relevance: Everolimus, like palbociclib, is investigated for its synergistic potential with elacestrant. Preclinical data suggest that the combination of elacestrant and everolimus can lead to increased efficacy in certain contexts []. This finding highlights the potential of targeting both ER and mTOR pathways for enhanced treatment responses in ER+ breast cancer.
Abemaciclib
Compound Description: Abemaciclib is another CDK4/6i used in combination with endocrine therapies for treating ER+ breast cancer [, , , , ].
Relevance: Similar to palbociclib, abemaciclib's synergistic potential with elacestrant is being actively investigated, particularly in patients with brain metastases, a population with limited treatment options [, , ]. Notably, both elacestrant and abemaciclib have shown the ability to penetrate the blood-brain barrier, making their combination a promising therapeutic strategy for this challenging clinical scenario [, ].
Ribociclib
Compound Description: Ribociclib, like abemaciclib and palbociclib, is a CDK4/6i used in combination with endocrine therapies for treating ER+ breast cancer [].
Relevance: Ribociclib represents another CDK4/6i being investigated for its potential synergistic effects when combined with elacestrant []. This highlights the ongoing exploration of various CDK4/6i combinations with elacestrant to optimize treatment strategies for ER+ breast cancer.
Alpelisib
Compound Description: Alpelisib is a selective inhibitor of the PI3Kα isoform, a key component of the PI3K/Akt/mTOR pathway often implicated in endocrine resistance [, ].
Relevance: Preclinical studies showed that combining elacestrant and alpelisib leads to significant tumor growth inhibition in ER+ breast cancer patient-derived xenograft models, including those with ESR1 mutations []. These findings highlight the rationale for dual targeting of ER and PI3K signaling pathways to combat endocrine resistance and are being further explored in clinical trials [, ].
Samuraciclib
Compound Description: Samuraciclib (CT7001) is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation and ER signaling [].
Relevance: Samuraciclib's potential synergy with elacestrant is under investigation, driven by the rationale that inhibiting CDK7 could further enhance the efficacy of ER degradation mediated by elacestrant []. This combination approach is built upon the previously observed clinical activity of samuraciclib with fulvestrant and aims to improve treatment options for HR+ breast cancer after CDK4/6i therapy [].
Onapristone
Compound Description: Onapristone is a type I antiprogestin that blocks the progesterone receptor (PgR) from dimerizing and inhibits ligand-induced phosphorylation of PgR []. Onapristone has shown clinical anti-cancer activity in hormone therapy-naïve and tamoxifen-resistant breast cancer [].
Relevance: The combination of onapristone and elacestrant is being investigated for its therapeutic potential in ER+/PgR+,HER2- advanced or metastatic breast cancer []. This investigation is based on the rationale that targeting both ER and PgR pathways might yield synergistic antitumor effects and provide new treatment options for patients with endocrine-resistant disease [].
Dihydrotestosterone (DHT)
Compound Description: Dihydrotestosterone (DHT) is a naturally occurring androgen that acts as an agonist of the androgen receptor (AR) [].
Relevance: DHT served as a positive control in a study investigating the mechanism of action of RAD140, a selective androgen receptor modulator (SARM) []. Both DHT and RAD140 induced apoptosis and increased phospho-H2A.X expression, a marker of DNA damage, in endocrine-resistant breast cancer cell lines []. This suggests that RAD140, like DHT, might exert antitumor effects through AR-mediated mechanisms, which could potentially complement the action of elacestrant.
Apalutamide
Compound Description: Apalutamide is an androgen receptor (AR) antagonist used in the treatment of prostate cancer [].
Relevance: Apalutamide served as a tool compound in a study investigating the mechanism of action of RAD140 []. Apalutamide partially reversed the apoptosis induced by RAD140 and DHT in endocrine-resistant breast cancer cells, further supporting the involvement of AR signaling in their mechanism of action []. While not directly combined with elacestrant in the provided research, apalutamide highlights the potential relevance of AR signaling modulation in the context of ER-targeted therapies.
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of ER+ breast cancer [, ].
Relevance: Tamoxifen serves as a comparator to elacestrant in preclinical studies exploring the efficacy of different endocrine therapies against ESR1 mutant breast cancer models [, ]. Although both compounds target the ER pathway, elacestrant, as a SERD, induces ER degradation, potentially offering advantages over tamoxifen, particularly in the context of endocrine resistance.
Exemestane
Compound Description: Exemestane is an aromatase inhibitor (AI) that blocks estrogen production and is used in the treatment of ER+ breast cancer [, ].
Relevance: Similar to tamoxifen, exemestane serves as a comparator to elacestrant in preclinical studies evaluating the efficacy of endocrine therapies against ESR1 mutant breast cancer models [, ]. Elacestrant's distinct mechanism of action, directly targeting and degrading ER, might offer advantages over AIs like exemestane in overcoming endocrine resistance.
Letrozole
Compound Description: Letrozole is another aromatase inhibitor (AI) used in the treatment of ER+ breast cancer [].
Relevance: Letrozole, along with other AIs, represents a class of endocrine therapies that elacestrant could potentially replace or be used in sequence with, especially in patients with ESR1 mutations who may not respond well to AIs [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Elacestrant Hydrochloride is the hydrochloride salt form of elacestrant, an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, elacestrant acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
VHL ligand 1 is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1.2 Protein degrader 1 hydrochloride is used in the synthesis of HaloPROTACs.
Butocin is a S-substituted analog of mercaptopurine and purine antagonist with cytostatic activity. Butocin inhibits purine nucleotide synthesis and DNA replication.